molecular formula C7H12O2 B8184838 3-Oxabicyclo[3.2.1]octan-6-ol

3-Oxabicyclo[3.2.1]octan-6-ol

Cat. No.: B8184838
M. Wt: 128.17 g/mol
InChI Key: PJXJVKAHPGPGPG-UHFFFAOYSA-N
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Description

3-Oxabicyclo[321]octan-6-ol is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.2.1]octan-6-ol can be achieved through several methods. One common approach involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This method, promoted by tempo oxoammonium tetrafluoroborate and zinc bromide, allows for the efficient construction of the 8-oxabicyclo[3.2.1]octane scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of scalable reaction conditions and cost-effective reagents, would be applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.2.1]octan-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxabicyclo[3.2.1]octanes .

Scientific Research Applications

3-Oxabicyclo[3.2.1]octan-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.2.1]octan-6-ol involves its interaction with molecular targets through its functional groups. The compound can participate in various chemical reactions, influencing biological pathways and processes. Specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxabicyclo[3.2.1]octan-6-ol is unique due to the presence of the oxygen atom in its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

3-oxabicyclo[3.2.1]octan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7-2-5-1-6(7)4-9-3-5/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXJVKAHPGPGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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